Cas no 656-66-6 (3-Fluoro-4-iodoaniline)
3-Fluoro-4-iodoaniline Chemical and Physical Properties
Names and Identifiers
-
- 3-Fluoro-4-iodoaniline
- 3-Fluoro-4-iodo-phenylamine
- 3-Fluor-4-iod-anilin
- 3-fluoro-4-iodophenylamine
- 4-iodo-3-fluoroaniline
- Benzenamine,3-fluoro-4-iodo
- Aniline,3-fluoro-4-iodo- (7CI,8CI)
- CS-W012864
- CL8426
- Z1266874961
- PS-7631
- A19761
- MFCD07774187
- J-512487
- BDBM626231
- 4-iodo 3-fluoro aniline
- Benzenamine, 3-fluoro-4-iodo-
- FT-0601366
- AKOS005063866
- 656-66-6
- 3-fluoro-4-iodo-aniline
- EN300-93288
- (1)benzothieno(2,3-d)pyrimidin-4(1h)-one,2,3,5,6,7,8-hexahydro-3-ethyl-2-thiox
- SY014663
- SCHEMBL239924
- KUVVJHBHRIXJKI-UHFFFAOYSA-N
- DTXSID90573117
- AB42340
- AM61629
- AC-3679
- 3-Fluoro-4-iodo aniline
- DB-006438
- DB-348193
- 3-Fluoro-4-iodobenzenamine
- 690-811-1
- DTXCID40523889
-
- MDL: MFCD07774187
- Inchi: 1S/C6H5FIN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2
- InChI Key: KUVVJHBHRIXJKI-UHFFFAOYSA-N
- SMILES: IC1C=CC(=CC=1F)N
Computed Properties
- Exact Mass: 236.94500
- Monoisotopic Mass: 236.94507g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 99.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 2.009
- Boiling Point: 273.7℃ at 760 mmHg
- Flash Point: 119.343℃
- Refractive Index: 1.657
- Water Partition Coefficient: Slightly soluble in water (228.3 mg/L at 25°C).
- PSA: 26.02000
- LogP: 2.59370
- Sensitiveness: Light Sensitive
- FEMA: 3205
3-Fluoro-4-iodoaniline Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H331,H302,H312,H315,H319,H335
-
Warning Statement:
P261,P280,P305
P351
P338,P304
P340,P405,P501A - HazardClass:6.1
3-Fluoro-4-iodoaniline Customs Data
- HS CODE:2921420090
- Customs Data:
China Customs Code:
2921420090Overview:
2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-Fluoro-4-iodoaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 076713-1g |
3-Fluoro-4-iodoaniline |
656-66-6 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 076713-5g |
3-Fluoro-4-iodoaniline |
656-66-6 | 97% | 5g |
£32.00 | 2022-03-01 | |
| Fluorochem | 076713-25g |
3-Fluoro-4-iodoaniline |
656-66-6 | 97% | 25g |
£111.00 | 2022-03-01 | |
| Fluorochem | 076713-100g |
3-Fluoro-4-iodoaniline |
656-66-6 | 97% | 100g |
£276.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F140259-1g |
3-Fluoro-4-iodoaniline |
656-66-6 | 98% | 1g |
¥82.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F140259-250mg |
3-Fluoro-4-iodoaniline |
656-66-6 | 98% | 250mg |
¥48.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F140259-25g |
3-Fluoro-4-iodoaniline |
656-66-6 | 98% | 25g |
¥961.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F140259-5g |
3-Fluoro-4-iodoaniline |
656-66-6 | 98% | 5g |
¥213.90 | 2023-09-02 | |
| Chemenu | CM118347-1000g |
3-Fluoro-4-iodoaniline |
656-66-6 | 95+% | 1000g |
$2432 | 2021-06-17 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006055-1g |
3-Fluoro-4-iodoaniline |
656-66-6 | 97% | 1g |
¥50 | 2024-05-22 |
3-Fluoro-4-iodoaniline Suppliers
Additional information on 3-Fluoro-4-iodoaniline
Introduction to 3-Fluoro-4-iodoaniline (CAS No: 656-66-6)
3-Fluoro-4-iodoaniline is a fluorinated aromatic amine compound with the molecular formula C₆H₅FIn. As a key intermediate in organic synthesis, this compound has garnered significant attention in the pharmaceutical and agrochemical industries due to its versatile reactivity and structural properties. The presence of both a fluorine atom and an iodine substituent on a benzene ring imparts unique electronic and steric characteristics, making it a valuable building block for the development of novel molecules.
The CAS number 656-66-6 provides a unique identifier for this chemical, ensuring consistency and accuracy in its documentation and communication within the scientific community. This compound is particularly noteworthy for its role in the synthesis of biologically active agents, where fluorine and iodine substituents can modulate metabolic stability, binding affinity, and pharmacokinetic profiles.
In recent years, 3-Fluoro-4-iodoaniline has been extensively studied for its applications in medicinal chemistry. The introduction of fluorine into aromatic systems often enhances the lipophilicity and metabolic resistance of drug candidates, while iodine serves as a versatile handle for further functionalization via cross-coupling reactions. These attributes have made it a preferred choice for researchers aiming to develop next-generation therapeutics.
One of the most compelling aspects of 3-Fluoro-4-iodoaniline is its utility in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed process allows for the efficient formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. The combination of fluorine and iodine substituents often enhances the reaction efficiency and selectivity, making this compound an indispensable tool in synthetic organic chemistry.
Recent advancements in the field have highlighted the importance of 3-Fluoro-4-iodoaniline in the development of targeted therapies. For instance, researchers have utilized this intermediate to synthesize novel kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The fluorine atom's ability to influence electronic properties has been leveraged to improve binding interactions with biological targets, while the iodine moiety provides a convenient site for further derivatization.
The agrochemical sector has also benefited from the use of 3-Fluoro-4-iodoaniline. Fluorinated compounds are known for their enhanced pesticidal and herbicidal activities due to their improved bioavailability and resistance to degradation. By incorporating this intermediate into synthetic pathways, chemists have been able to develop more effective crop protection agents that meet the growing demand for sustainable agricultural practices.
From a synthetic perspective, 3-Fluoro-4-iodoaniline offers remarkable flexibility. It can be readily transformed into a wide array of derivatives through nucleophilic aromatic substitution, metal-halogen exchange, and other transformation methods. This adaptability has allowed chemists to explore diverse chemical spaces, leading to the discovery of new compounds with tailored properties.
The industrial production of 3-Fluoro-4-iodoaniline typically involves multi-step synthetic routes that require careful optimization to ensure high yields and purity. Advances in catalytic systems and green chemistry principles have enabled more efficient and environmentally friendly manufacturing processes. These improvements are essential for meeting the increasing global demand for specialized intermediates like this one.
In conclusion, 3-Fluoro-4-iodoaniline (CAS No: 656-66-6) is a cornerstone compound in modern organic synthesis. Its unique structural features and reactivity make it indispensable for pharmaceutical and agrochemical applications. As research continues to uncover new uses for this versatile intermediate, its importance in drug discovery and material science is likely to grow even further.
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